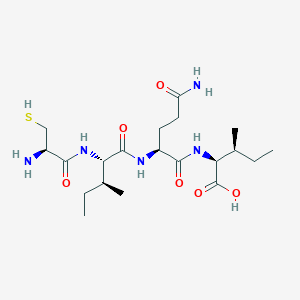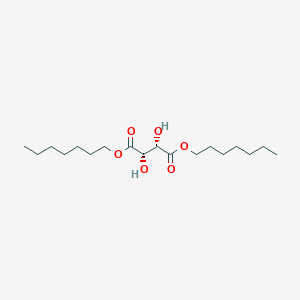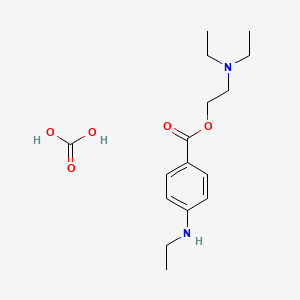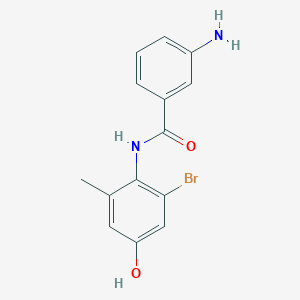![molecular formula C9H10ClNO2S B14183996 Acetamide, 2-chloro-N-[(4-methylphenyl)sulfinyl]- CAS No. 847980-35-2](/img/structure/B14183996.png)
Acetamide, 2-chloro-N-[(4-methylphenyl)sulfinyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetamide, 2-chloro-N-[(4-methylphenyl)sulfinyl]- is a chemical compound with the molecular formula C9H10ClNO2S It is known for its unique chemical structure, which includes a chloroacetamide group and a sulfinyl group attached to a 4-methylphenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, 2-chloro-N-[(4-methylphenyl)sulfinyl]- typically involves the reaction of 2-chloroacetamide with 4-methylbenzenesulfinyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of Acetamide, 2-chloro-N-[(4-methylphenyl)sulfinyl]- may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting parameters such as temperature, reaction time, and the concentration of reactants. Industrial production also involves stringent quality control measures to ensure the consistency and safety of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Acetamide, 2-chloro-N-[(4-methylphenyl)sulfinyl]- undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfone group using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: The sulfinyl group can be reduced to a sulfide group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, and other nucleophiles.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Formation of various substituted acetamide derivatives.
Applications De Recherche Scientifique
Acetamide, 2-chloro-N-[(4-methylphenyl)sulfinyl]- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Acetamide, 2-chloro-N-[(4-methylphenyl)sulfinyl]- involves its interaction with specific molecular targets and pathways. The sulfinyl group is known to participate in redox reactions, which can influence cellular processes. Additionally, the chloroacetamide group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the inhibition of enzyme activity or disruption of cellular functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-N-(4-ethylhexyl)acetamide: Similar in structure but with an ethylhexyl group instead of a 4-methylphenyl group.
Acetamide, N-(4-methoxyphenyl)-2-methoxy-: Contains a methoxy group instead of a sulfinyl group.
Uniqueness
Acetamide, 2-chloro-N-[(4-methylphenyl)sulfinyl]- is unique due to the presence of both a chloroacetamide group and a sulfinyl group attached to a 4-methylphenyl ring. This combination of functional groups imparts distinctive chemical and biological properties, making it a valuable compound for various research applications .
Propriétés
Numéro CAS |
847980-35-2 |
|---|---|
Formule moléculaire |
C9H10ClNO2S |
Poids moléculaire |
231.70 g/mol |
Nom IUPAC |
2-chloro-N-(4-methylphenyl)sulfinylacetamide |
InChI |
InChI=1S/C9H10ClNO2S/c1-7-2-4-8(5-3-7)14(13)11-9(12)6-10/h2-5H,6H2,1H3,(H,11,12) |
Clé InChI |
CIHNIJUXBRWIBP-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)NC(=O)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1S,2S)-2-{4-[4-(Tributylstannyl)phenyl]piperidin-1-yl}cyclohexan-1-ol](/img/structure/B14183930.png)
![[(4-Phenylbut-3-yn-2-yl)oxy]acetic acid](/img/structure/B14183932.png)
![N-[2-(Benzyloxy)ethyl]-3-nitropyridin-4-amine](/img/structure/B14183936.png)



![2',2'-Dimethylspiro[3,6-dioxabicyclo[3.1.0]hexane-2,5'-[1,3]dioxane]](/img/structure/B14183950.png)
![2-Amino-5-{[(6-bromo-5-methylpyridin-2-yl)amino]methyl}phenol](/img/structure/B14183953.png)
![4-[3-(2-Chloro-3,6-difluorophenoxy)propyl]benzaldehyde](/img/structure/B14183965.png)



![Methyl 2-[1-(trimethylsilyl)ethylidene]octanoate](/img/structure/B14183992.png)
